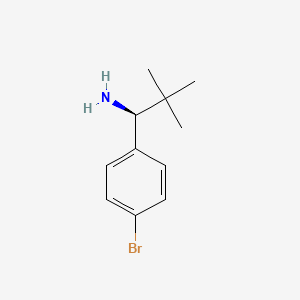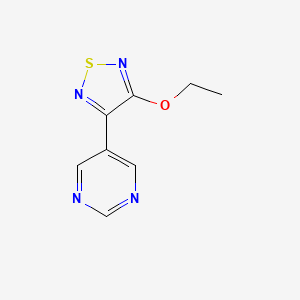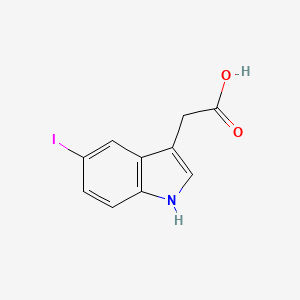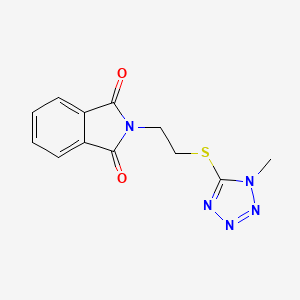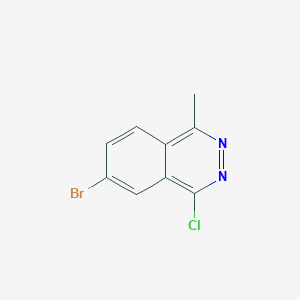
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is a coordination compound that features a copper(II) ion complexed with 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate typically involves the reaction of copper(II) salts with 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is adjusted to facilitate the formation of the complex. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, concentration, and pH, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate can undergo various chemical reactions, including:
Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution: Ligand exchange reactions can occur, where the pyridine-2,6-dicarboxylate or 2-amino-4-methylpyrimidine ligands are replaced by other ligands.
Coordination: The compound can form additional coordination bonds with other molecules or ions, leading to the formation of larger coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, hydrazine), and various ligands (e.g., ammonia, ethylenediamine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is studied for its catalytic properties. It can act as a catalyst in various organic transformations, including oxidation and coupling reactions.
Biology
The compound has potential applications in biological research due to its ability to interact with biomolecules. It may be used to study metal-ligand interactions and their effects on biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Copper complexes are known to exhibit antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.
Industry
In industry, this compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism of action of (2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate involves its ability to coordinate with various molecules and ions. The copper(II) center can participate in redox reactions, facilitating electron transfer processes. The ligands, 2-amino-4-methylpyrimidine and pyridine-2,6-dicarboxylate, stabilize the copper center and modulate its reactivity. The compound’s interactions with biological targets, such as enzymes and DNA, are mediated through coordination and redox mechanisms, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) acetate: A simple copper(II) complex with acetate ligands, used in various catalytic and synthetic applications.
Copper(II) sulfate: A widely used copper(II) salt with applications in agriculture, industry, and medicine.
Copper(II) chloride: Another common copper(II) salt with diverse applications in chemistry and industry.
Uniqueness
(2-Amino-4-methylpyrimidine)-(pyridine-2,6-dicarboxylato)copper(II) hydrate is unique due to its specific ligand combination, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H12CuN4O5 |
|---|---|
Molekulargewicht |
355.79 g/mol |
IUPAC-Name |
copper;4-methylpyrimidin-2-amine;pyridine-2,6-dicarboxylate;hydrate |
InChI |
InChI=1S/C7H5NO4.C5H7N3.Cu.H2O/c9-6(10)4-2-1-3-5(8-4)7(11)12;1-4-2-3-7-5(6)8-4;;/h1-3H,(H,9,10)(H,11,12);2-3H,1H3,(H2,6,7,8);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
DGAWPHOTHUZWLJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=NC(=NC=C1)N.C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)


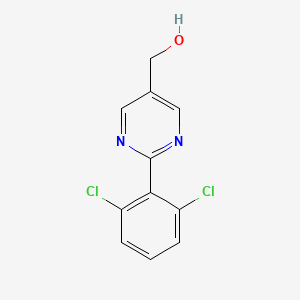

![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)
